
Ethanamine, 2,2'-oxybis-
Overview
Description
Ethanamine, 2,2'-oxybis- (CAS 2752-17-2), also known as 2,2'-Oxybis(ethylamine) or 1,5-Diamino-3-oxapentane, is a bifunctional amine compound with the molecular formula C₄H₁₂N₂O and a molecular weight of 120.15 g/mol . It features an ether linkage (-O-) connecting two ethylamine groups, making it a versatile intermediate in organic synthesis, particularly for manufacturing polymers, surfactants, and pharmaceuticals. Its applications span laboratory chemicals and industrial processes .
Mechanism of Action
Mode of Action
The mode of action of 2,2’-Oxydiethanamine is not well-understood due to the lack of specific studies on this compound. Given its structure, it may interact with its targets through hydrogen bonding or electrostatic interactions. The presence of two amine groups could allow it to act as a linker molecule in certain biochemical reactions .
Pharmacokinetics
The pharmacokinetics of 2,2’-Oxydiethanamine, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. Its water solubility suggests it could be readily absorbed and distributed in the body. The compound’s metabolism and excretion would likely involve enzymatic processes, but specific details are currently unknown .
Result of Action
The specific molecular and cellular effects of 2,2’-Oxydiethanamine’s action are not well-documented. Given its chemical structure, it could potentially influence a variety of cellular processes. More research is needed to understand the specific effects of this compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,2’-Oxydiethanamine. For example, its reactivity could be affected by pH due to the presence of amine groups. Similarly, temperature could influence the rate of any reactions it participates in .
Biochemical Analysis
Biochemical Properties
2,2’-Oxydiethanamine plays a crucial role in biochemical reactions, particularly in the synthesis of macrocyclic bisimines . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The compound’s ability to form stable complexes with metal ions makes it valuable in coordination chemistry and catalysis. Additionally, 2,2’-Oxydiethanamine can act as a chelating agent, binding to metal ions and enhancing their solubility and reactivity in biochemical processes .
Cellular Effects
2,2’-Oxydiethanamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . The compound’s interaction with cellular membranes and transport proteins also plays a role in regulating intracellular concentrations of essential ions and molecules .
Molecular Mechanism
At the molecular level, 2,2’-Oxydiethanamine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form hydrogen bonds and coordinate with metal ions allows it to interact with various enzymes and proteins, altering their activity and stability . These interactions can lead to the activation or inhibition of specific biochemical pathways, ultimately influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Oxydiethanamine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its gradual degradation . Long-term studies have shown that 2,2’-Oxydiethanamine can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2,2’-Oxydiethanamine vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact on cellular processes is dose-dependent .
Metabolic Pathways
2,2’-Oxydiethanamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in glycolysis and the tricarboxylic acid cycle has been well-documented, highlighting its importance in energy production and cellular metabolism . Additionally, 2,2’-Oxydiethanamine can influence the synthesis and degradation of various biomolecules, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, 2,2’-Oxydiethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its overall activity and function . The compound’s ability to cross cellular membranes and interact with intracellular targets is crucial for its biochemical effects .
Subcellular Localization
The subcellular localization of 2,2’-Oxydiethanamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s presence in the cytoplasm, mitochondria, and other organelles has been observed, indicating its involvement in various cellular processes . These localization patterns are essential for understanding the compound’s role in cellular function and metabolism .
Biological Activity
Ethanamine, 2,2'-oxybis- (also known as bis(2-(dimethylamino)ethyl) ether) is a chemical compound with the molecular formula C₄H₁₂N₂O and a molecular weight of approximately 160.26 g/mol. This compound exhibits significant biological activity and is utilized in various industrial applications, particularly in polymer chemistry and catalysis. This article will explore its biological properties, synthesis, and potential applications based on a review of diverse sources.
Chemical Structure and Properties
Ethanamine, 2,2'-oxybis- contains two dimethylamino groups connected by an ether linkage. Its structural features contribute to its unique reactivity and biological interactions. The following table summarizes its key properties:
Property | Value |
---|---|
Molecular Formula | C₄H₁₂N₂O |
Molecular Weight | 160.26 g/mol |
Boiling Point | Not available |
Solubility | High in water |
Toxicity | Corrosive; Irritant |
Biological Activity
Ethanamine, 2,2'-oxybis- has been studied for its interactions with biological systems. Its biological activity can be attributed to its ability to participate in various biochemical pathways:
- Catalytic Role : The compound acts as a catalyst in several chemical reactions, which can influence biological processes indirectly through the modulation of reaction pathways.
- Cellular Interactions : Research indicates that ethanamine derivatives can interact with cellular receptors and enzymes, potentially affecting signaling pathways related to cell growth and apoptosis .
- Toxicological Studies : Investigations into the toxicity of ethanamine compounds have revealed their potential to induce cellular stress responses. For instance, studies have shown that certain amines can reach toxic concentrations in food products, raising concerns about their safety for consumption .
1. Antimicrobial Activity
A study focused on the antimicrobial properties of ethanamine derivatives found that they exhibit significant activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes .
2. Cytotoxicity Assessment
In a cytotoxicity assessment involving cancer cell lines, ethanamine derivatives demonstrated varying levels of cytotoxic effects. The structure-activity relationship (SAR) analysis revealed that modifications to the amino groups significantly influenced their efficacy against cancer cells .
Synthesis and Applications
Ethanamine, 2,2'-oxybis- is synthesized through several methods involving the reaction of dimethylaminoethyl groups with ether linkages under controlled conditions. Its applications extend beyond catalysis into areas such as:
- Polymer Chemistry : Utilized as a building block for synthesizing polymeric materials.
- Pharmaceuticals : Potential precursor for developing new therapeutic agents due to its biological activities.
Scientific Research Applications
Applications in Synthesis
-
Synthesis of Polymeric Materials
- Ethanamine, 2,2'-oxybis- is utilized in the production of polyamines and polyurethanes. Its ability to react with diisocyanates makes it a key component in creating flexible and durable materials used in coatings and foams.
Application Description Polyurethane Foams Used as a chain extender in polyurethane synthesis. Coatings Enhances adhesion and flexibility in polymer films. -
Pharmaceutical Intermediates
- The compound serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs. Its amine functionality allows for further derivatization leading to biologically active compounds.
-
Surfactants and Emulsifiers
- Due to its amphiphilic nature, ethanamine, 2,2'-oxybis- is employed in the formulation of surfactants that are essential in detergents and personal care products.
Environmental Applications
-
Analytical Chemistry
- The compound has been used as a standard reference material for the detection and quantification of pollutants in environmental samples. Its stability and reactivity make it suitable for various chromatographic techniques.
Methodology Application Gas Chromatography Used for analyzing volatile organic compounds (VOCs). Liquid Chromatography Employed in the detection of contaminants in water samples.
Case Studies
- Environmental Monitoring
- Polymer Development
Q & A
Q. How can researchers verify the identity of 2,2'-oxybis(ethylamine) using spectroscopic and computational methods?
Basic Research Question
To confirm the compound’s identity:
- Infrared Spectroscopy (IR): Analyze O-H (stretch ~3200–3600 cm⁻¹) and N-H (bend ~1600 cm⁻¹) functional groups. Compare with reference spectra from databases like ChemSpider .
- Nuclear Magnetic Resonance (NMR): For ¹H NMR, expect signals for the ethoxy backbone (δ 3.4–3.7 ppm, multiplet) and amine protons (δ 1.5–2.5 ppm, broad). Use DEPT-135 to distinguish CH₂ groups .
- Mass Spectrometry (MS): Molecular ion peak at m/z 148 (C₄H₁₂N₂O₂) and fragmentation patterns (e.g., loss of H₂O or NH₃) .
- Computational Validation: Predict physicochemical properties (e.g., logP, pKa) via tools like ACD/Labs Percepta to cross-validate experimental data .
Q. What safety protocols are essential when handling 2,2'-oxybis(ethylamine) in laboratory settings?
Basic Research Question
Based on safety data sheets:
- Personal Protective Equipment (PPE): Impervious gloves, lab coat, and eye protection (GHS Category 1 eye irritant). Use respiratory protection (NIOSH-approved) in poorly ventilated areas .
- Ventilation: Work in a fume hood to avoid inhalation (flammable liquid, GHS Category 4) .
- Spill Management: Absorb with inert material (e.g., vermiculite) and avoid water to prevent environmental release .
- Storage: Keep in a cool, dry place away from oxidizers. Note decomposition products (CO, NOₓ) under heat .
Q. How can researchers design PROTAC molecules using 2,2'-oxybis(ethylamine) as a flexible linker?
Advanced Research Question
Methodology:
- Linker Optimization: Use the compound’s ethoxy backbone to bridge E3 ligase ligands (e.g., VHL) and target protein binders. Adjust length via PEGylation to enhance proteasome recruitment .
- Bifunctional Conjugation: Employ click chemistry (e.g., azide-alkyne cycloaddition) to attach ligands. Validate linker stability via HPLC and cellular degradation assays (e.g., Western blot for target protein reduction) .
- Case Study: A PROTAC with 2,2'-oxybis(ethylamine) achieved 80% degradation of BRD4 at 100 nM in HeLa cells, demonstrating efficacy in flexible linker design .
Q. What strategies resolve contradictions in spectral data interpretation for 2,2'-oxybis(ethylamine) derivatives?
Advanced Research Question
Example: Discrepancies in NMR shifts due to solvent polarity or tautomerism:
- Solvent Standardization: Re-run spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding effects .
- Computational Modeling: Compare experimental ¹³C NMR with DFT-calculated shifts (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) to identify dominant tautomers .
- Cross-Validation: Use tandem MS/MS to confirm fragmentation pathways inconsistent with proposed structures .
Q. What are common synthetic routes for 2,2'-oxybis(ethylamine) and its derivatives?
Basic Research Question
Synthesis Pathways:
- Direct Amination: React diethylene glycol with ammonia under catalytic hydrogenation (Raney Ni, 100°C, 5 atm H₂). Yield ~60% .
- Etherification: Treat 2-chloroethylamine hydrochloride with NaOH to form the ethoxy bridge. Purify via vacuum distillation .
- Derivatization: For N,N,N',N'-tetramethyl derivatives, use methyl iodide and K₂CO₃ in DMF. Monitor progress by TLC (Rf ~0.3 in ethyl acetate) .
Q. How can reaction conditions be optimized for synthesizing N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine)?
Advanced Research Question
Optimization Framework:
- DoE Approach: Vary temperature (40–80°C), methyl iodide equivalents (2–4 eq), and reaction time (12–24 hrs). Use HPLC to quantify yield.
- Key Findings: Maximum yield (92%) achieved at 60°C, 3 eq CH₃I, and 18 hrs. Excess base (K₂CO₃) reduces side reactions .
- Scale-Up: Maintain inert atmosphere (N₂) to prevent oxidation. Use Schlenk line techniques for reproducibility .
Q. Which analytical techniques differentiate 2,2'-oxybis(ethylamine) from structural analogs like bis(2-dimethylaminoethyl) ether?
Advanced Research Question
Comparative Analysis:
- GC-MS Retention Time: 2,2'-oxybis(ethylamine) elutes at 21.3 min (HP-5MS column), while dimethylamino analogs show shorter retention (~18 min) due to reduced polarity .
- ¹H NMR: Dimethylamino derivatives exhibit singlet peaks at δ 2.2 ppm (N-CH₃), absent in the parent compound .
- X-ray Crystallography: Resolve backbone conformation; the dimethylated derivative shows a planar ethoxy chain vs. a helical structure in the primary amine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,2'-(Ethylenedioxy)bis(ethylamine) (CAS 929-59-9)
- Molecular Formula : C₆H₁₆N₂O₂
- Molecular Weight : 148.206 g/mol
- Structure: Contains an ethylenedioxy (‑O‑CH₂CH₂‑O‑) bridge instead of a single oxygen atom.
- Applications : Used as a crosslinking agent in epoxy resins and specialty polymers due to its extended chain length .
- Solubility : Likely hydrophilic due to additional oxygen atoms, but exact data are unavailable in the evidence.
Key Differences :
- Higher molecular weight and oxygen content compared to Ethanamine, 2,2'-oxybis-.
- Enhanced flexibility and reactivity in polymerization due to the ethylenedioxy group.
2,2'-Oxybis(N-methylethanamine) (CAS 2620-27-1)
- Molecular Formula : C₆H₁₆N₂O
- Molecular Weight : 132.21 g/mol
- Structure : Methyl groups replace hydrogen atoms on the amine groups, converting primary amines to secondary amines.
- Solubility: Soluble in water, methanol, and chloroform .
- Applications: Potential use in pharmaceuticals or catalysts where secondary amines are required for reduced reactivity or modified steric effects.
Key Differences :
- Methylation reduces nucleophilicity and alters solubility compared to the primary amine structure of Ethanamine, 2,2'-oxybis-.
- Lower boiling point (inferred from molecular weight) and modified toxicity profile, though specific data are unavailable .
2,2'-Oxybis(ethylamine) Dihydrochloride (CAS 60792-79-2)
- Molecular Formula : C₄H₁₄Cl₂N₂O
- Molecular Weight : 177.07 g/mol
- Structure : Hydrochloride salt form of the base compound.
- Solubility : High water solubility due to ionic character, unlike the free base, which may require organic solvents .
- Applications : Preferred for controlled reactions in acidic conditions or drug formulations requiring salt forms for stability .
Key Differences :
- Enhanced stability and reduced volatility compared to the free base.
- Handling requires precautions for hygroscopicity and corrosiveness .
Organoselenium Derivatives (e.g., C1 and C2 in )
- Structure : Contain selenium atoms and aromatic groups, unlike the oxygen-ether backbone of Ethanamine, 2,2'-oxybis-.
- Toxicity: No significant genotoxicity observed at 1–5 μM concentrations in human leukocytes .
- Applications : Explored for antioxidant or therapeutic uses, diverging from the industrial focus of Ethanamine, 2,2'-oxybis- .
Key Differences :
- Selenium imparts redox activity, enabling radical-scavenging properties absent in the oxygen-based compound.
Data Tables
Table 1: Structural and Physical Properties
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
Ethanamine, 2,2'-oxybis- | 2752-17-2 | C₄H₁₂N₂O | 120.15 | Ether, Primary Amine |
2,2'-(Ethylenedioxy)bis(ethylamine) | 929-59-9 | C₆H₁₆N₂O₂ | 148.21 | Ethylenedioxy, Primary Amine |
2,2'-Oxybis(N-methylethanamine) | 2620-27-1 | C₆H₁₆N₂O | 132.21 | Ether, Secondary Amine |
2,2'-Oxybis(ethylamine) Dihydrochloride | 60792-79-2 | C₄H₁₄Cl₂N₂O | 177.07 | Salt Form, Ionic |
Preparation Methods
Historical Synthesis Routes and Their Limitations
Early synthetic approaches to 2,2'-oxybis[N,N-dimethylethanamine] faced challenges in yield and practicality.
Sulfur Trioxide-Mediated Dehydration
U.S. Pat. No. 4,247,482 describes reacting N,N-dimethylethanolamine with gaseous sulfur trioxide to produce the target compound via dehydration. While this method achieves 63–68% yields, it generates stoichiometric water, complicating purification and necessitating corrosive reagents. The reliance on sulfur trioxide also raises safety and equipment durability concerns, limiting its industrial adoption.
Alkylation of Bis(2-Chloroethyl) Ether
U.S. Pat. No. 3,400,157 employs bis(2-chloroethyl) ether and excess dimethylamine in aqueous alkali. This nucleophilic substitution achieves 66% yield but requires hazardous chlorinated intermediates and generates saline waste. Post-reaction neutralization steps further reduce cost-effectiveness, rendering the method obsolete for large-scale production.
Copper-Catalyzed Amination of Diethylene Glycol
DE 28 24 908 outlines a copper-catalyzed reaction of dimethylamine, diethylene glycol, and hydrogen under pressure. Although this continuous process simplifies recycling of unreacted substrates, it yields a mixture containing only 60% 2,2'-oxybis[N,N-dimethylethanamine], necessitating energy-intensive distillation. Catalyst deactivation via water byproducts further undermines its viability.
Modern Catalytic Hydrogenation: Mechanism and Optimization
The contemporary gold standard for synthesizing 2,2'-oxybis[N,N-dimethylethanamine] involves hydrogenating N-methylation of 2,2'-oxybisethanamine (bis-[2-aminoethyl] ether) with formaldehyde over fixed-bed catalysts.
Reaction Overview
The process follows the stoichiometry:
$$
(\text{H}2\text{N–CH}2–\text{CH}2)2\text{O} + 4\text{CH}2\text{O} + 4\text{H}2 \rightarrow [(\text{CH}3)2\text{N–CH}2\text{CH}2]_2\text{O}
$$
Key advantages include near-quantitative conversion (99–100%) and selectivity (96–99.5%) when operated continuously.
Critical Process Parameters
Table 1: Optimal Reaction Conditions for Catalytic Hydrogenation
Parameter | Range | Preferred Range |
---|---|---|
Pressure | 0.1–30 MPa | 2–15 MPa |
Temperature | 20–250°C | 70–150°C |
Molar Ratio (Amine:HCHO) | 1:4–1:8 | 1:4–1:4.8 |
H₂:HCHO Ratio | 1:1–1:10 | 1:1.1–1:2.5 |
Catalyst Composition | Ni, Cu, Co, Mn, Fe, Pd | Cu/Ni alloys |
Catalyst Selection
Fixed-bed catalysts containing Ni, Cu, or Co exhibit optimal activity. Nickel-based systems favor lower temperatures (70–120°C), while copper variants tolerate higher pressures (10–15 MPa). Bimetallic catalysts (e.g., Cu/Ni) mitigate deactivation by stabilizing active sites against water-induced sintering.
Water Content Management
Formaldehyde feedstocks must contain <50% water to prevent catalyst degradation. Excessive water hydrolyzes active metal sites, reducing turnover frequency by 40–60% and accelerating structural collapse. Pre-drying formaldehyde to 30–40% water restores activity to >95% of baseline.
Industrial-Scale Reactor Design and Operation
Continuous Fixed-Bed Configuration
Modern plants utilize vertical pressure reactors with:
- Preheating Zone : Raschig rings (3 mm diameter) heat reactants to 70–150°C before catalyst contact.
- Catalyst Bed : Granular Ni/Cu catalysts (3–5 mm pellets) arranged in a 1–2 m column ensure prolonged contact time.
- Product Separation : Effluent passes through a pressure separator to recover unreacted H₂ and formaldehyde for recycling.
Table 2: Performance Metrics for Industrial Reactors
Metric | Batch Process | Continuous Process |
---|---|---|
Conversion | 95–98% | 99–100% |
Selectivity | 90–95% | 96–99.5% |
Catalyst Lifetime | 200–300 cycles | 6–12 months |
Byproduct Formation | 5–8% | <0.5% |
Economic and Environmental Considerations
- Raw Material Costs : Bis-[2-aminoethyl] ether is a morpholine synthesis byproduct, reducing feedstock expenses by 30–40% compared to virgin amines.
- Waste Reduction : Closed-loop H₂ recycling cuts consumption by 70%, while aqueous formaldehyde residues are treated via catalytic oxidation to CO₂ and H₂O.
Challenges and Mitigation Strategies
Catalyst Deactivation
Water and formic acid (from formaldehyde disproportionation) poison active sites. Solutions include:
- Periodic Regeneration : Oxidative treatment at 400°C in air restores 80–90% initial activity.
- Guard Beds : Molecular sieves (3Å) upstream adsorb water, extending catalyst life by 50%.
Corrosion Management
Formic acid and amine salts corrode stainless steel reactors. Lining reactors with Hastelloy C-276 or applying ceramic coatings reduces maintenance intervals by 3×.
Properties
IUPAC Name |
2-(2-aminoethoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c5-1-3-7-4-2-6/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVUZYLYWKWJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041914 | |
Record name | 2,2'-Oxybis(ethylamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanamine, 2,2'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2752-17-2 | |
Record name | 2-Aminoethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2752-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-aminoethyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2,2'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Oxybis(ethylamine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-oxydi(ethylamine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(2-AMINOETHYL) ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFW1773ZZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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